![molecular formula C12H9N3OS B12903154 3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole CAS No. 918870-25-4](/img/structure/B12903154.png)
3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is a heterocyclic compound that combines the structural features of pyrimidine and isoxazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced by reacting the pyrimidine derivative with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The isoxazole ring is formed by cyclization of the intermediate with hydroxylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.
Uniqueness
3-(2-(Methylthio)pyrimidin-4-yl)benzo[d]isoxazole is unique due to the presence of both pyrimidine and isoxazole rings, which confer distinct chemical and biological properties
特性
CAS番号 |
918870-25-4 |
|---|---|
分子式 |
C12H9N3OS |
分子量 |
243.29 g/mol |
IUPAC名 |
3-(2-methylsulfanylpyrimidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-13-7-6-9(14-12)11-8-4-2-3-5-10(8)16-15-11/h2-7H,1H3 |
InChIキー |
ZFGXRJUOJVRJTA-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=CC(=N1)C2=NOC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


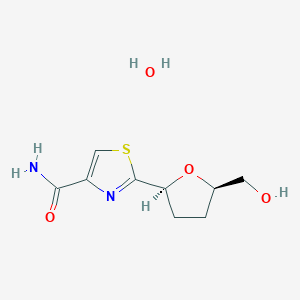
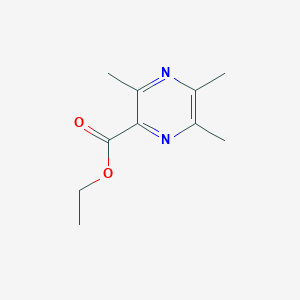
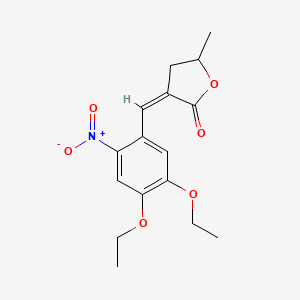
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
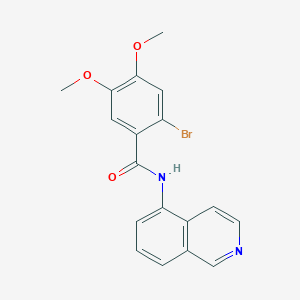
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
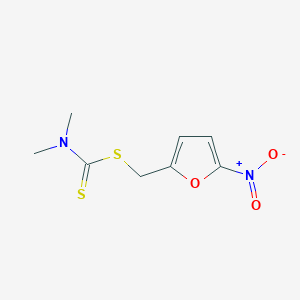
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)

